Amide Substituent Basicity: Tertiary Amine Side Chain Versus Neutral N-Aryl Glyoxylamide Congeners
The target compound bears a diethylaminopropyl side chain that introduces a tertiary amine with an estimated pKa of ~9-10 (calculated by analogy to N,N-diethylpropan-1-amine; pKa ~10.2). In contrast, the prototypical indole-3-glyoxylamide inhibitors—such as the N-(p-chlorobenzyl) and N-(pyridin-4-yl) derivatives in the antiprion series—contain neutral amide substituents with no ionizable basic center [1]. At physiological pH (7.4), the target compound is predominantly protonated (>95% cation), whereas neutral N-aryl glyoxylamides remain uncharged. This difference is directly quantifiable via computed logD: the dimethylamino analog N-[3-(dimethylamino)propyl]-1H-indole-3-carboxamide exhibits logP = 1.62 and logD (pH 7.4) = -0.76 , while neutral indole-3-glyoxylamides such as N,N-diethyl-1,2-dimethylindole-3-glyoxylamide show logP = 2.5 with no significant pH-dependent shift [2].
| Evidence Dimension | pH-dependent ionization state and calculated logD (pH 7.4) |
|---|---|
| Target Compound Data | Predicted logP ~2.0-2.8; predicted logD (pH 7.4) ~ -1.0 to +0.5; >95% protonated at pH 7.4 (class-level calculation based on diethylaminopropyl fragment) |
| Comparator Or Baseline | N,N-diethyl-1,2-dimethylindole-3-glyoxylamide (CAS 101586-49-6): logP = 2.5, no pH-dependent ionization; N-[3-(dimethylamino)propyl]-1H-indole-3-carboxamide: logP = 1.62, logD = -0.76 |
| Quantified Difference | Approximately 100-fold difference in protonated vs. neutral species fraction at pH 7.4; reversed logD sign indicating aqueous-phase partitioning preference for the target compound class |
| Conditions | Computed properties (XLogP3 for neutral; estimated logD for target compound deduced from structurally analogous compounds) |
Why This Matters
The pH-dependent ionization state directly determines DMSO/aqueous solubility in assay buffers, membrane permeability in cell-based assays, and salt-formation options for formulation—making the target compound preferable for aqueous-compatible screening protocols where neutral analogs may precipitate.
- [1] Thompson MJ, Borsenberger V, Louth JC, Judd KE, Chen B. Design, synthesis, and structure-activity relationship of indole-3-glyoxylamide libraries possessing highly potent activity in a cell line model of prion disease. J Med Chem. 2009 Dec 10;52(23):7503-11. doi: 10.1021/jm900920x. PMID: 19842664. View Source
- [2] PubChem. Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-. Compound Summary. Computed XLogP3-AA = 2.5. Available at: https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-30). View Source
